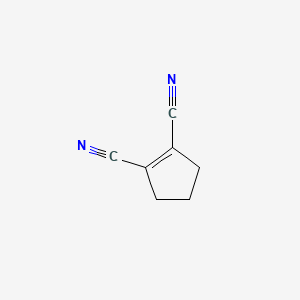
Cyclopent-1-ene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopent-1-ene-1,2-dicarbonitrile is an organic compound with the molecular formula C7H6N2. It is a heterocyclic compound characterized by a five-membered ring with two nitrile groups attached at the 1 and 2 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopent-1-ene-1,2-dicarbonitrile can be synthesized via a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction initiated by visible light. This method involves the use of fac-Ir(ppy)3 as a photocatalyst, a base, an anhydrous solvent, and an inert atmosphere. The reaction results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and photochemical reactors could enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopent-1-ene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under basic or acidic conditions.
Major Products:
Oxidation: Cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane-1,2-diamine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopent-1-ene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mecanismo De Acción
The mechanism of action of cyclopent-1-ene-1,2-dicarbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive nitrile groups. These groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the nitrile groups and the cyclopentene ring .
Comparación Con Compuestos Similares
Cyclopent-4-ene-1,3-dione: This compound is used as an electron-withdrawing anchor group in non-fullerene acceptors for organic solar cells.
Cyclopentadiene: Known for its role in the Diels-Alder reaction and as a ligand in metallocene chemistry.
Uniqueness: Cyclopent-1-ene-1,2-dicarbonitrile is unique due to its dual nitrile functionality, which imparts distinct reactivity compared to other cyclopentene derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
54095-53-3 |
|---|---|
Fórmula molecular |
C7H6N2 |
Peso molecular |
118.14 g/mol |
Nombre IUPAC |
cyclopentene-1,2-dicarbonitrile |
InChI |
InChI=1S/C7H6N2/c8-4-6-2-1-3-7(6)5-9/h1-3H2 |
Clave InChI |
HEXQKPDCBSWTHM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















